4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine
Description
The compound 4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide; dichloropalladium; pyridine (CAS: 1435347-24-2) is a palladium(II) complex featuring a bulky N-heterocyclic carbene (NHC) ligand and a pyridine co-ligand. The NHC ligand, derived from a 4,5-dichloroimidazolium precursor, bears 2,6-di(pentan-3-yl)phenyl substituents, which impart significant steric bulk and electron-donating properties. This structure enhances the stability of the palladium center while modulating its reactivity in catalytic applications such as cross-coupling and reductive cyclization reactions .
The molecular formula is C₄₀H₅₅Cl₄N₃Pd (MW: 826.12 g/mol), as confirmed by synthesis and characterization data . The pentan-3-yl groups (branched C₅ alkyl chains) create a three-dimensional hindrance around the metal center, a critical feature for preventing catalyst aggregation and improving selectivity in transformations .
Properties
Molecular Formula |
C40H56Cl4N3Pd- |
|---|---|
Molecular Weight |
827.1 g/mol |
IUPAC Name |
4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine |
InChI |
InChI=1S/C35H51Cl2N2.C5H5N.2ClH.Pd/c1-9-24(10-2)28-19-17-20-29(25(11-3)12-4)32(28)38-23-39(35(37)34(38)36)33-30(26(13-5)14-6)21-18-22-31(33)27(15-7)16-8;1-2-4-6-5-3-1;;;/h17-27H,9-16H2,1-8H3;1-5H;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
OUPJECMJPREILK-UHFFFAOYSA-L |
Canonical SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2[CH-]N(C(=C2Cl)Cl)C3=C(C=CC=C3C(CC)CC)C(CC)CC.C1=CC=NC=C1.Cl[Pd]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of a nitrogen heterocyclic carbene ligand with palladium chloride and 3-chloropyridine. The reaction is typically carried out under an inert atmosphere (argon) at room temperature, followed by heating at 90°C for 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using column chromatography on silica gel .
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Cross-coupling reactions: Such as Kumada-Tamao-Corriu, Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling.
Substitution reactions: Involving the replacement of ligands around the palladium center.
Common Reagents and Conditions:
Reagents: Organoboranes, organozincs, organostannanes, and aryl halides.
Conditions: Typically carried out in the presence of a base (e.g., potassium carbonate) and under an inert atmosphere.
Major Products: The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its catalytic effects involves the coordination of the nitrogen heterocyclic carbene ligand to the palladium center, which enhances the reactivity of the palladium. The palladium center then facilitates the formation of carbon-carbon and carbon-nitrogen bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligand Substituent Variations
4,5-Dichloro-1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (L4)
- Structure : The NHC ligand here has 2,6-diisopropylphenyl groups (branched C₃ alkyl chains), resulting in reduced steric bulk compared to the target compound.
- Applications : Used in nickel-catalyzed reductive cyclizations (e.g., synthesis of enal intermediates) .
ClIMes (4,5-Dichloro-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)
- Structure : Features electron-rich mesityl (2,4,6-trimethylphenyl) substituents.
- Applications: Widely employed in organocatalysis and as a ligand in ruthenium- or palladium-mediated reactions .
- Key Difference : The mesityl groups provide moderate steric hindrance but less electron-donating capability than branched alkyl chains, leading to distinct catalytic activity profiles .
Heptan-4-yl Analog (C₄₈H₇₀Cl₅N₃Pd)
Electronic and Steric Properties
| Compound | Substituent Type | Steric Bulk | Electron Donation | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2,6-di(pentan-3-yl) | High | Strong (alkyl) | 826.12 |
| L4 (Diisopropylphenyl) | 2,6-diisopropyl | Moderate | Moderate | ~750 (estimated) |
| ClIMes (Mesityl) | 2,4,6-trimethyl | Low-Moderate | Moderate (aryl) | ~600 (estimated) |
| Heptan-4-yl Analog | 2,6-di(heptan-4-yl) | Very High | Strong (alkyl) | 972.77 |
- Steric Effects : Bulkier ligands (e.g., pentan-3-yl, heptan-4-yl) stabilize low-coordinate palladium intermediates, crucial for Suzuki-Miyaura couplings .
- Electronic Effects : Branched alkyl groups enhance σ-donation to palladium, increasing oxidative addition rates in C–H activation compared to aryl-substituted NHCs .
Catalytic Performance
- Target Compound : Demonstrated efficacy in nickel/palladium-catalyzed reductive cyclizations and cross-couplings due to balanced steric/electronic properties .
- L4 (Diisopropyl) : Higher activity in nickel-catalyzed reactions but lower thermal stability .
- ClIMes : Superior in aryl-aryl bond formations but less effective in alkyl-heavy systems due to weaker electron donation .
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